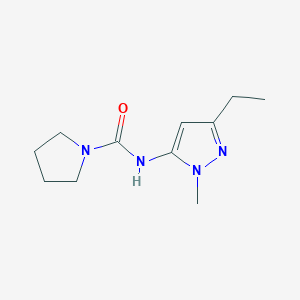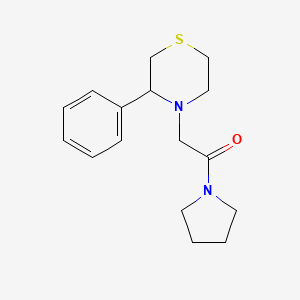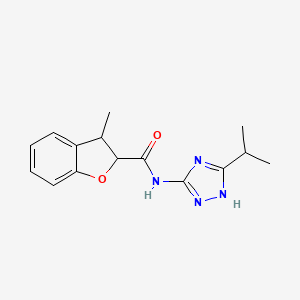![molecular formula C17H18N2OS B7594338 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM belongs to the class of compounds known as thiomorpholines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
作用機序
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone exerts its biological effects through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone can alter the expression of genes involved in various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antiviral properties, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines. It has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.
実験室実験の利点と制限
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes, allowing for easy access to intracellular targets. It is also stable and can be easily synthesized in large quantities. However, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone also has some limitations, including its potential toxicity and the need for further optimization for use in vivo.
将来の方向性
There are several future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for use in vivo. Another area of interest is its potential as a tool for studying the role of HDACs in gene regulation and disease pathogenesis. Overall, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has great potential as a versatile tool for scientific research and drug development.
合成法
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with 3-chloropyridine, followed by the reaction of the resulting compound with morpholine and then with benzaldehyde. The final product is obtained through purification and isolation steps. The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been extensively studied and optimized to achieve high yields and purity.
科学的研究の応用
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been shown to have anticancer properties by inhibiting certain enzymes involved in cancer cell proliferation. It has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
特性
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-4-6-14(7-5-13)16-12-21-10-9-19(16)17(20)15-3-2-8-18-11-15/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSIPFVZVRKHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)



![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)